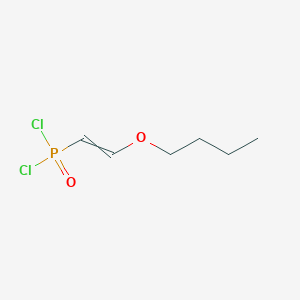
(2-Butoxyethenyl)phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Butoxyethenyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a butoxyethenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxyethenyl)phosphonic dichloride typically involves the reaction of butoxyethene with phosphorus trichloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butoxyethene+PCl3→(2-Butoxyethenyl)phosphonic dichloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-Butoxyethenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding phosphonates or phosphoramidates.
Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphonic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Substitution: Alcohols, amines, and thiols in the presence of a base.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Phosphonates: Formed by substitution reactions with alcohols.
Phosphoramidates: Formed by substitution reactions with amines.
Phosphonic Acids: Formed by hydrolysis or oxidation.
Aplicaciones Científicas De Investigación
(2-Butoxyethenyl)phosphonic dichloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (2-Butoxyethenyl)phosphonic dichloride exerts its effects involves the interaction of the phosphonic dichloride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites.
Comparación Con Compuestos Similares
Similar Compounds
Methylphosphonic dichloride: Similar in structure but with a methyl group instead of a butoxyethenyl group.
Ethylphosphonic dichloride: Contains an ethyl group instead of a butoxyethenyl group.
Phenylphosphonic dichloride: Contains a phenyl group instead of a butoxyethenyl group.
Uniqueness
(2-Butoxyethenyl)phosphonic dichloride is unique due to the presence of the butoxyethenyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it suitable for specialized applications where other phosphonic dichlorides may not be as effective.
Propiedades
Número CAS |
13436-77-6 |
|---|---|
Fórmula molecular |
C6H11Cl2O2P |
Peso molecular |
217.03 g/mol |
Nombre IUPAC |
1-(2-dichlorophosphorylethenoxy)butane |
InChI |
InChI=1S/C6H11Cl2O2P/c1-2-3-4-10-5-6-11(7,8)9/h5-6H,2-4H2,1H3 |
Clave InChI |
YFHCVJIQOZWQOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC=CP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
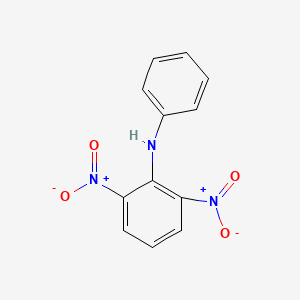
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)
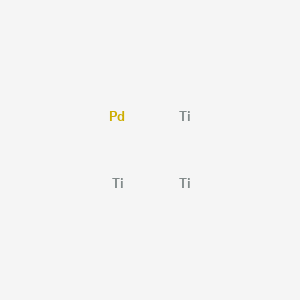
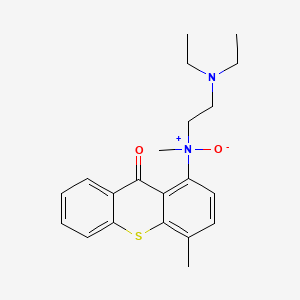
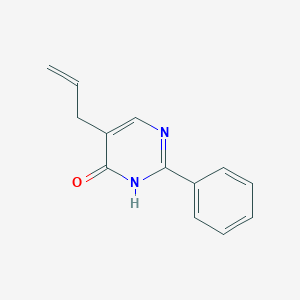
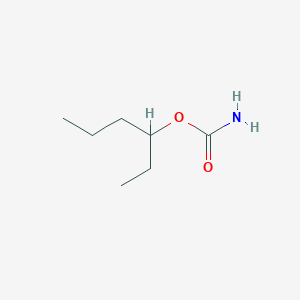
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)





